![molecular formula C22H22N2O4S2 B2753595 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide CAS No. 681833-42-1](/img/structure/B2753595.png)
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a complex organic compound known for its notable structure and multifaceted applications. The compound is characterized by its thiazolidinone core, linked to a butanamide chain, and a methoxyphenyl group, contributing to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves a multistep process. The key steps include the condensation of the thiazolidinone ring with the phenylbutanamide side chain and the introduction of the methoxyphenyl group. Common reagents include sulfur-containing compounds and various organic solvents, with reaction conditions often involving controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as batch processing or continuous flow techniques. These methods ensure consistency and high yield, often incorporating automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: : Transformation into sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction of the thiazolidinone moiety, altering its electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions at the phenyl or methoxy groups.
Common Reagents and Conditions: Common reagents include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. Conditions vary based on the reaction type, typically involving solvents like dichloromethane or ethanol, and temperature ranges from room temperature to moderate heating.
Major Products: Products vary depending on the reaction but may include oxidized or reduced derivatives of the original compound, or substituted analogs with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is utilized in various scientific fields:
Chemistry: : Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: : Investigated for its biological activities, including potential antimicrobial or anti-inflammatory properties.
Medicine: : Explored as a lead compound in drug discovery efforts due to its structural similarities to bioactive molecules.
Industry: : Utilized in materials science for its potential in creating advanced materials with specific electronic or optical properties.
Wirkmechanismus
The compound's effects are mediated through its interaction with specific molecular targets. These targets may include enzymes or receptors where the thiazolidinone and methoxyphenyl groups facilitate binding interactions, thus modulating biological pathways.
Molecular Targets and Pathways: While the exact targets can vary, they often involve key regulatory enzymes or signaling pathways, influencing processes like cell growth, inflammation, or microbial activity.
Vergleich Mit ähnlichen Verbindungen
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide stands out due to its unique structural features compared to other thiazolidinone derivatives.
List of Similar Compounds:Thiazolidinediones: : Known for their anti-diabetic properties.
Thiazolidinones: : A broad class of compounds with diverse biological activities.
Phenylbutanamides: : Recognized for their role in various pharmacological applications.
This detailed exploration highlights the compound's synthetic routes, reactivity, and significant applications across multiple domains, establishing its importance in scientific research and industry.
Eigenschaften
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-27-17-11-10-15(13-18(17)28-2)14-19-21(26)24(22(29)30-19)12-6-9-20(25)23-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSGDJZETWEAT-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((2-Fluorobenzyl)thio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2753512.png)
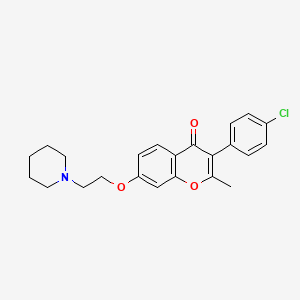
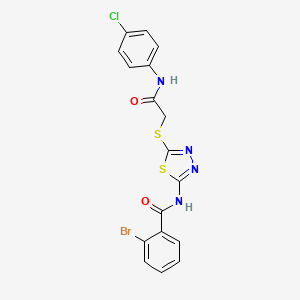
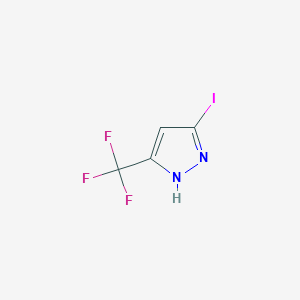

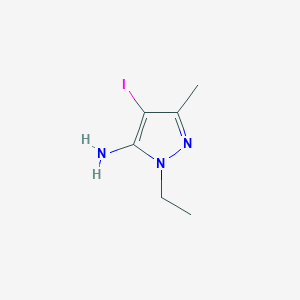
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)
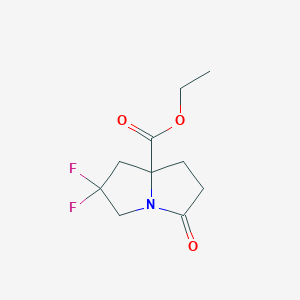
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)
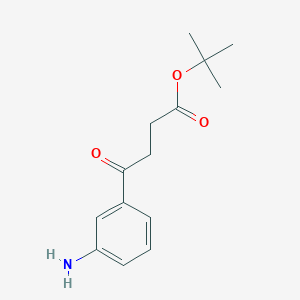
![(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2753535.png)
